n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine
Description
N1-(Benzo[d]oxazol-2-yl)-N2,N2-dimethylpropane-1,2-diamine is a diamine derivative featuring a benzooxazole core linked to a propane-1,2-diamine backbone with dimethyl substituents on the terminal amine. The benzooxazole moiety is a bicyclic aromatic system combining benzene and oxazole rings, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-N-(1,3-benzoxazol-2-yl)-2-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C12H17N3O/c1-9(15(2)3)8-13-12-14-10-6-4-5-7-11(10)16-12/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
DPUPPBGNKJVYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2O1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Key Observations :
- The benzooxazole group’s oxygen atom likely increases polarity compared to sulfur-containing thiazole derivatives, affecting solubility and binding affinity .
- Quinoline-based analogs (e.g., Ro 47-9396) demonstrate biological activity, suggesting the benzooxazole variant may also exhibit antimicrobial or antiparasitic properties .
Variations in the Diamine Chain
The propane-1,2-diamine backbone and dimethyl substitution pattern influence steric and electronic properties:
Key Observations :
- Dimethyl substituents (as in the target compound) may enhance metabolic stability compared to diethyl analogs, which are more prone to oxidative dealkylation .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are absent, inferences can be drawn from analogs:
- IR Spectroscopy : Benzooxazole derivatives typically show C-O stretching vibrations near 1250 cm⁻¹ and C=N stretches around 1600 cm⁻¹ .
- NMR : Aromatic protons in benzooxazole are expected at δ 7.2–8.5 ppm (1H NMR), while dimethylamine protons resonate near δ 2.2–2.5 ppm .
- Mass Spectrometry : Molecular ion peaks (M⁺) for similar diamines are observed in the 200–300 m/z range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
